molecular formula C16H14N4O3 B10914933 1-methyl-5-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914933
M. Wt: 310.31 g/mol
InChI Key: TWPVPUYDQSWFQN-UHFFFAOYSA-N
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Description

1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-METHYL-4-QUINOLINECARBONYL chloride with 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The quinoline moiety is often responsible for interacting with the target protein, while the pyrazole ring enhances binding affinity and specificity .

Comparison with Similar Compounds

  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
  • 2-METHYL-4-QUINOLINECARBONYL CHLORIDE
  • QUINOLINE N-OXIDE DERIVATIVES

Uniqueness: 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its dual functionality, combining the properties of both quinoline and pyrazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

1-methyl-5-[(2-methylquinolin-4-yl)carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H14N4O3/c1-9-7-13(10-5-3-4-6-12(10)18-9)19-15(21)14-11(16(22)23)8-17-20(14)2/h3-8H,1-2H3,(H,22,23)(H,18,19,21)

InChI Key

TWPVPUYDQSWFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=C(C=NN3C)C(=O)O

Origin of Product

United States

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